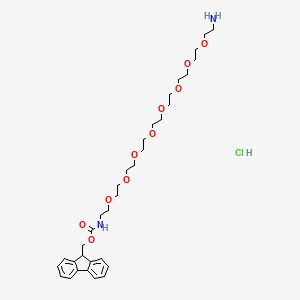

![molecular formula C36H29PSi B12517549 Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- CAS No. 651329-81-6](/img/structure/B12517549.png)

Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

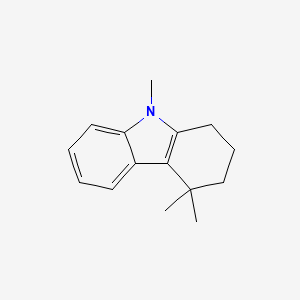

ジフェニル[4-(トリフェニルシリル)フェニル]ホスフィンの合成は、通常、トリフェニルシランとジフェニルホスフィンオキシドを特定の条件下で反応させることから始まります . 反応は、通常、遷移金属錯体などの触媒の存在下で、高温で行われ、目的の生成物の形成を促進します .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終生成物の均一性と品質が保証されます . その後、化合物結晶化またはクロマトグラフィー技術によって精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類

ジフェニル[4-(トリフェニルシリル)フェニル]ホスフィンは、以下を含むさまざまな種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応によって生成される主な生成物には、ホスフィンオキシド、還元されたホスフィン、および置換されたホスフィン誘導体などがあります .

科学研究における用途

ジフェニル[4-(トリフェニルシリル)フェニル]ホスフィンは、いくつかの科学研究における用途があります。

科学的研究の応用

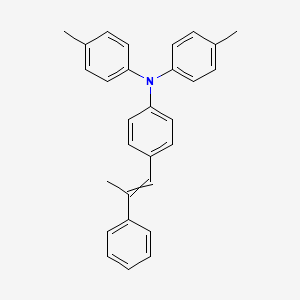

Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is widely used in the production of OLEDs and other organic electronic devices.

作用機序

ジフェニル[4-(トリフェニルシリル)フェニル]ホスフィンの作用機序は、そのホスフィンオキシド部分を通じて分子標的との相互作用を伴います . この相互作用は、電子デバイスにおける電子移動とホールブロッキングを促進し、性能を向上させます . この化合物のユニークな構造により、これらのプロセスに効率的に参加することができ、有機エレクトロニクスにおける貴重な材料となっています .

類似の化合物との比較

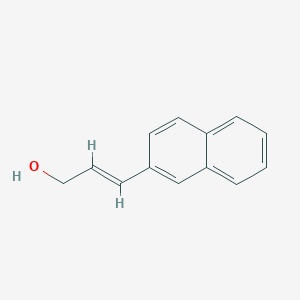

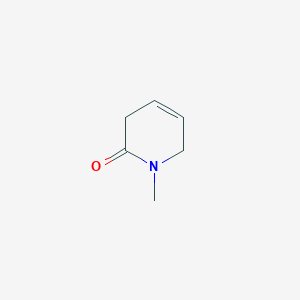

類似の化合物

ジフェニルホスフィンオキシド: 構造は似ていますが、トリフェニルシラン基がありません.

トリフェニルホスフィンオキシド: ジフェニルホスフィン部分ではなく、トリフェニルホスフィン部分を含んでいます.

トリフェニルシラン: ホスフィンオキシド基がありません.

独自性

ジフェニル[4-(トリフェニルシリル)フェニル]ホスフィンは、トリフェニルシラン基とジフェニルホスフィンオキシド部分を組み合わせているため、ユニークな存在です . この組み合わせにより、明確な電子特性が与えられ、OLEDやその他の有機電子デバイスなどの用途で非常に効果的となっています .

類似化合物との比較

Similar Compounds

Diphenylphosphine oxide: Similar in structure but lacks the triphenylsilane group.

Triphenylphosphine oxide: Contains a triphenylphosphine moiety instead of the diphenylphosphine moiety.

Triphenylsilane: Lacks the phosphine oxide group.

Uniqueness

Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- is unique due to its combination of a triphenylsilane group and a diphenylphosphine oxide moiety . This combination imparts distinct electronic properties, making it highly effective in applications such as OLEDs and other organic electronic devices .

特性

CAS番号 |

651329-81-6 |

|---|---|

分子式 |

C36H29PSi |

分子量 |

520.7 g/mol |

IUPAC名 |

diphenyl-(4-triphenylsilylphenyl)phosphane |

InChI |

InChI=1S/C36H29PSi/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H |

InChIキー |

PANOCYXIFXLORZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)

![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)